2-[(4,5-Dimethyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
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Overview
Description
2-{[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stages of synthesis . This process is followed by further reactions to introduce the thiazole ring and other functional groups.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-{[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-{[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups and the presence of a cyclohexane carboxylic acid moiety, which distinguishes it from other thiazole-containing compounds .
Properties
Molecular Formula |
C13H18N2O3S |
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Molecular Weight |
282.36 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H18N2O3S/c1-7-8(2)19-13(14-7)15-11(16)9-5-3-4-6-10(9)12(17)18/h9-10H,3-6H2,1-2H3,(H,17,18)(H,14,15,16) |
InChI Key |
DJKSMDQQWSHWMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCCC2C(=O)O)C |
solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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